molecular formula C22H12F3N3 B2848889 8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-34-1

8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2848889
CAS No.: 932464-34-1
M. Wt: 375.354
InChI Key: YNIYZVWLFWKICQ-UHFFFAOYSA-N
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Description

The compound “8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a fluorinated heterocyclic compound. Fluorinated compounds often exhibit unique properties due to the presence of fluorine atoms, such as high chemical resistance, thermal stability, and solubility .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar fluorinated compounds have been synthesized using various methods. For instance, the synthesis of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine was reported, characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra .

Scientific Research Applications

Photophysical and Electrochemical Properties

Fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives exhibit significant alterations in photophysical (absorption and emission spectra, quantum efficiency, fluorescence lifetimes) and electrochemical properties (oxidation potentials) when compared to their unsubstituted counterparts. The introduction of fluorine atoms modifies properties such as fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions, enhancing the molecule's resistance to proton donors. This suggests potential applications in designing fluorescent dyes and materials with tailored photophysical properties for use in optical sensors and organic light-emitting diodes (OLEDs) (Szlachcic & Uchacz, 2018).

Organic Light-Emitting Diodes (OLEDs)

Substituted 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines, including fluorinated derivatives, have been synthesized and studied as emitting materials in OLEDs. These materials show promising electroluminescence properties, indicating their suitability for use in OLED technology. The fluorinated derivatives, in particular, exhibit bright blue light emission, which is desirable for display and lighting applications. The study demonstrates the influence of various substituents on the device's performance, highlighting the potential of these materials in the development of efficient, durable OLEDs (T. and et al., 2001).

Molecular Sensing

The pyrazoloquinoline chromophore has been identified as a versatile building block for constructing brightly fluorescent molecular sensors. By integrating the chromophore into various systems, researchers have developed probes and fluoroionophores that exhibit strong analyte-induced fluorescence enhancement or bright ratiometric dual emission. These findings suggest applications in the development of molecular sensors for detecting ions or molecules, which could have significant implications in biochemical, environmental, and clinical diagnostics (Rurack et al., 2002).

Fluorochrome for Picric Acid Sensing

A novel fluorochrome combining quinoline and benzimidazole fluorophores exhibits exceptional sensing capabilities for picric acid over other nitroaromatics, with rapid response and high sensitivity. This material shows potential for real-world applications in detecting explosives, demonstrating the versatility of pyrazoloquinoline derivatives in developing highly selective and sensitive chemical sensors (Jiang et al., 2019).

Future Directions

Fluorinated compounds are of great interest in various fields due to their unique properties. They are used in pharmaceuticals, agriculture, and materials sciences because they exhibit various bioactivities and useful physical properties . Therefore, the study and development of new fluorinated compounds, including “8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline”, could be a promising area of research.

Properties

IUPAC Name

8-fluoro-1,3-bis(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3N3/c23-14-3-1-13(2-4-14)21-19-12-26-20-10-7-16(25)11-18(20)22(19)28(27-21)17-8-5-15(24)6-9-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIYZVWLFWKICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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